molecular formula C4H12BrN B8368572 tert-Butylamine hydrobromide

tert-Butylamine hydrobromide

Cat. No. B8368572
M. Wt: 154.05 g/mol
InChI Key: CQKAPARXKPTKBK-UHFFFAOYSA-N
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Patent
US08063044B2

Procedure details

Trimethylsilyl chloride (16.6 ml, 130 mmol) was added to a solution of tert-butylammonium bromide (0.70 g, 2.17 mmol) in acetonitrile (50 ml) under nitrogen at 0° C. 1,3-Dicyclopropyl-propane-1,3-dione (ref: WO98155438) (6.62 g, 43.5 mmol) in acetonitrile (15 ml) was then added followed by dimethylsulfoxide (9.25 ml, 130 mmol) dropwise, and the reaction was allowed to warm to room temperature over 4 hours. The mixture was diluted with water (75 ml), extracted with diethylether (3×35 ml) and the combined organic extracts dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with pentane:diethylether (95:5, by volume) to provide the title compound (3.76 g) as an oil, which was an 80:20 mixture of enol:keto forms.
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
9.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si]([Cl:5])(C)C.[Br-].C([NH3+])(C)(C)C.[CH:12]1([C:15](=[O:22])[CH2:16][C:17]([CH:19]2[CH2:21][CH2:20]2)=[O:18])[CH2:14][CH2:13]1.CS(C)=O>C(#N)C.O>[Cl:5][CH:16]([C:17]([CH:19]1[CH2:20][CH2:21]1)=[O:18])[C:15]([CH:12]1[CH2:13][CH2:14]1)=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
16.6 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
0.7 g
Type
reactant
Smiles
[Br-].C(C)(C)(C)[NH3+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6.62 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)C1CC1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
9.25 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (3×35 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with pentane:diethylether (95:5, by volume)

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)C1CC1)C(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.76 g
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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